molecular formula C24H27N7O B13130400 5,11-dimethyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one

5,11-dimethyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one

Cat. No.: B13130400
M. Wt: 429.5 g/mol
InChI Key: DWIDDRGKKQSZCG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,11-dimethyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the benzo[e]pyrimido[5,4-b][1,4]diazepin core: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the dimethyl groups: This step is achieved through alkylation reactions.

    Attachment of the 4-(4-methylpiperazin-1-yl)phenyl group: This is typically done via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

5,11-dimethyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of analogues with different substituents .

Scientific Research Applications

5,11-dimethyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through inhibition of cyclin-dependent kinases (CDKs). CDKs are enzymes that play a critical role in regulating the cell cycle. By inhibiting these enzymes, the compound can halt cell division, which is particularly useful in targeting rapidly dividing cancer cells. The molecular targets include CDK2 and CDK4, and the pathways involved are those regulating cell cycle progression and apoptosis .

Properties

Molecular Formula

C24H27N7O

Molecular Weight

429.5 g/mol

IUPAC Name

5,11-dimethyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimido[4,5-b][1,4]benzodiazepin-6-one

InChI

InChI=1S/C24H27N7O/c1-28-12-14-31(15-13-28)18-10-8-17(9-11-18)26-24-25-16-21-22(27-24)29(2)20-7-5-4-6-19(20)23(32)30(21)3/h4-11,16H,12-15H2,1-3H3,(H,25,26,27)

InChI Key

DWIDDRGKKQSZCG-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C4C(=N3)N(C5=CC=CC=C5C(=O)N4C)C

Origin of Product

United States

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